Hypocretin 1

Description

BenchChem offers high-quality Hypocretin 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hypocretin 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

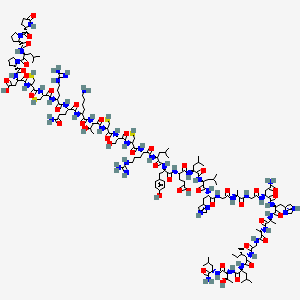

Molecular Formula |

C152H247N47O44S4 |

|---|---|

Molecular Weight |

3565.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C152H247N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104(64-244)192-139(232)103(63-200)190-142(235)107(67-247)194-148(241)120(81(19)202)196-130(223)86(27-21-22-42-153)175-128(221)89(36-39-110(154)204)178-126(219)87(28-23-43-163-151(157)158)176-141(234)105(65-245)193-143(236)106(66-246)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203,244-247H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)/t76-,77-,78-,79-,80+,81+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-/m0/s1 |

InChI Key |

IXODJSWYPSZUCI-IIIOAANCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CNC=N2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Hypocretin 1: A Tale of Two Methodologies

In 1998, the field of neuroscience was revolutionized by the near-simultaneous discovery of a new neuropeptide system, independently identified by two research groups who named it hypocretin and orexin (B13118510), respectively. This discovery, which would later prove crucial to understanding sleep regulation and the pathophysiology of narcolepsy, was the culmination of two distinct and powerful experimental approaches: subtractive hybridization and reverse pharmacology. This in-depth technical guide provides a comprehensive overview of the seminal discoveries, detailing the experimental protocols, quantitative data, and the initial understanding of the hypocretin/orexin signaling pathway.

A Dual Discovery: Unraveling a Novel Neuropeptide System

The discovery of what is now commonly referred to as the hypocretin/orexin system was a landmark event. Two independent teams, employing vastly different strategies, converged on the same family of hypothalamic neuropeptides.

The term hypocretin was coined by Luis de Lecea, J. Gregor Sutcliffe, and their colleagues at The Scripps Research Institute.[1][2][3] Their nomenclature stemmed from the peptides' production in the hypo thalamus and a perceived structural similarity to the incretin family of hormones, such as secretin.[4]

Today, the nomenclature is often used interchangeably, with "hypocretin" (Hcrt) typically referring to the gene and its transcripts, while "orexin" (Ox) denotes the resulting peptides. The two peptides are designated as hypocretin-1 (Hcrt-1) or orexin-A (Ox-A), and hypocretin-2 (Hcrt-2) or orexin-B (Ox-B).[8] Both are derived from a single precursor protein, preprohypocretin.[4]

Quantitative Data Summary

The initial characterization of the hypocretin/orexin peptides and their receptors yielded crucial quantitative data that laid the foundation for future research.

| Peptide | Amino Acid Sequence | Molecular Weight (Da) |

| Hypocretin-1 (Orexin-A) | 3561.1[9][10][11][12][13] | |

| Hypocretin-2 (Orexin-B) | RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 | 2899.3 - 2936.40[14][15][16] |

Table 1: Amino Acid Sequences and Molecular Weights of Hypocretin/Orexin Peptides. The sequences shown are for the human peptides. The molecular weight for Hypocretin-2/Orexin-B varies slightly between sources.

| Receptor | Ligand | Binding Affinity (IC50/Ki) |

| OX1R | Hypocretin-1 (Orexin-A) | IC50: ~20 nM[17][18] |

| Hypocretin-2 (Orexin-B) | IC50: ~420 nM[17] | |

| OX2R | Hypocretin-1 (Orexin-A) | IC50: ~38 nM[17] |

| Hypocretin-2 (Orexin-B) | IC50: ~36 nM[17] |

Table 2: Binding Affinities of Hypocretin/Orexin Peptides to their Receptors. Data is based on competitive binding assays.

Experimental Protocols: Two Paths to the Same Discovery

The dual discovery of hypocretin/orexin is a testament to the power of different scientific approaches. The de Lecea and Sutcliffe group utilized a method to find novel, tissue-specific genes, while the Sakurai and Yanagisawa team focused on identifying the unknown ligands for orphan receptors.

The "Hypocretin" Discovery: Subtractive Hybridization

The team at The Scripps Research Institute employed suppression subtractive hybridization (SSH) , a technique designed to identify differentially expressed genes between two mRNA populations.[1][2][19][20][21] Their goal was to isolate genes specifically expressed in the hypothalamus, a brain region known for its role in regulating fundamental physiological processes.

Methodology:

-

mRNA Isolation: Total RNA was extracted from the rat hypothalamus (the "tester" population) and the cerebellum (the "driver" population). Poly(A)+ mRNA was then purified.

-

cDNA Synthesis: First-strand cDNA was synthesized from the mRNA of both populations using reverse transcriptase.

-

Tester cDNA Fragmentation and Adaptor Ligation: The tester (hypothalamus) cDNA was digested with a restriction enzyme (RsaI) to create smaller, blunt-ended fragments. These fragments were then divided into two populations, and each was ligated with a different cDNA adaptor.

-

Hybridization: The two populations of adaptor-ligated tester cDNA were separately hybridized with an excess of driver (cerebellum) cDNA. This step aimed to enrich for cDNAs that were unique to the tester population by allowing common cDNAs to form hybrids with the driver cDNA.

-

Second Hybridization and Amplification: The two hybridization reactions were then mixed together with additional driver cDNA for a second hybridization. This allowed the remaining single-stranded, tester-specific cDNAs with different adaptors to anneal to each other, forming hybrids with an adaptor at each end. These unique hybrids were then selectively amplified by PCR using primers that anneal to the adaptor sequences.

-

Cloning and Screening: The amplified, hypothalamus-specific cDNA fragments were cloned into a plasmid vector to create a subtracted cDNA library. Individual clones from this library were then used as probes to screen a larger cDNA library, leading to the identification of a full-length clone encoding the preprohypocretin protein.

The "Orexin" Discovery: Reverse Pharmacology

Methodology:

-

Orphan Receptor Selection: The team focused on a number of orphan G-protein coupled receptors (GPCRs) that were expressed in the brain.

-

Cell Line Engineering: Chinese Hamster Ovary (CHO) cells were stably transfected with the gene encoding the orphan receptor. These cells were also engineered to express a reporter system, typically involving a calcium-sensitive fluorescent dye (like Fluo-3 or Fura-2), as many GPCRs signal through changes in intracellular calcium concentration.

-

Preparation of Brain Extracts: Extracts were prepared from rat brains and subjected to multiple rounds of purification using high-performance liquid chromatography (HPLC).

-

Screening for Receptor Activation: The purified fractions from the brain extracts were applied to the engineered CHO cells. An increase in intracellular calcium, detected by a change in fluorescence, indicated the presence of a potential ligand for the orphan receptor in that fraction.

-

Purification and Sequencing of the Ligands: The active fractions were further purified to homogeneity. The amino acid sequences of the purified peptides, orexin-A and orexin-B, were then determined using Edman degradation and mass spectrometry.

-

cDNA Cloning: Based on the peptide sequences, a cDNA encoding the prepro-orexin precursor protein was cloned and sequenced, confirming that both orexins were derived from the same gene.

The Hypocretin/Orexin Signaling Pathway

The Gq Signaling Cascade:

-

Ligand Binding: Hypocretin-1/Orexin-A binds to both OX1R and OX2R, while Hypocretin-2/Orexin-B preferentially binds to OX2R.

-

G-Protein Activation: Ligand binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gq. This activation involves the exchange of GDP for GTP on the Gαq subunit.

-

Gαq Dissociation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates the enzyme phospholipase C (PLC) located at the inner leaflet of the plasma membrane.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects of Second Messengers:

-

IP3: Being water-soluble, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG: Remaining in the plasma membrane, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response, which in the case of neurons is typically excitatory.

-

Conclusion

The discovery of hypocretin/orexin in 1998 stands as a remarkable example of scientific convergence, where two distinct and powerful methodologies led to the same groundbreaking finding. The application of subtractive hybridization by de Lecea, Sutcliffe, and colleagues allowed for the identification of a novel, hypothalamus-specific gene, while the reverse pharmacology approach of Sakurai, Yanagisawa, and their team successfully de-orphanized a receptor and identified its endogenous ligands. This dual discovery not only unveiled a new neuropeptide system but also rapidly paved the way for profound insights into the fundamental regulation of sleep and wakefulness, and the underlying cause of narcolepsy, thereby opening up new avenues for therapeutic intervention.

References

- 1. scispace.com [scispace.com]

- 2. The hypocretins: hypothalamus-specific peptides with neuroexcitatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of hypocretin/orexin ushers in a new era of sleep research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orexins and orexin receptors: a family of hypothalamic neuropeptides and G protein-coupled receptors that regulate feeding behavior. | Semantic Scholar [semanticscholar.org]

- 8. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orexin A | C152H243N47O44S4 | CID 56842143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Orexin A human, rat, mouse 97 (HPLC) Hypocretin 1 [sigmaaldrich.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. peptide.com [peptide.com]

- 13. Orexin A (human, rat, mouse) acetate | Neuropeptide | TargetMol [targetmol.com]

- 14. Orexin B | C123H212N44O35S | CID 44404987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. phoenixpeptide.com [phoenixpeptide.com]

- 16. peptide.com [peptide.com]

- 17. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Suppression Subtractive Hybridization | Springer Nature Experiments [experiments.springernature.com]

- 21. Suppression subtractive hybridization: a method for generating differentially regulated or tissue-specific cDNA probes and libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Advancements in therapeutically targeting orphan GPCRs [frontiersin.org]

- 24. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 25. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 26. cusabio.com [cusabio.com]

- 27. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

An In-depth Technical Guide to the Hypocretin-1 Gene and Protein Structure

This guide provides a comprehensive overview of the human hypocretin-1 (orexin-A) system, detailing the gene and protein structure, signaling pathways, and key experimental methodologies for researchers, scientists, and drug development professionals.

The Hypocretin Gene (HCRT)

The human hypocretin neuropeptide precursor (HCRT) gene encodes the precursor protein, prepro-hypocretin. This precursor is subsequently processed to yield two mature neuropeptides: hypocretin-1 (also known as orexin-A) and hypocretin-2 (orexin-B). These peptides are crucial regulators of numerous physiological processes, most notably the sleep-wake cycle, feeding behavior, and energy homeostasis.[1][2]

Genomic Structure

The HCRT gene is located on chromosome 17q21.2. It is a compact gene, characterized by a simple structure of two exons separated by a single intron.[1] This organization is highly conserved across mammalian species, indicating its fundamental biological importance.[1]

| Feature | Description | Reference |

| Gene Symbol | HCRT | [1] |

| Full Name | Hypocretin Neuropeptide Precursor | [1] |

| Chromosomal Location | 17q21.2 | - |

| Exons | 2 | [1] |

| Introns | 1 | [1] |

Prepro-hypocretin and Mature Peptides

The primary transcript of the HCRT gene is translated into a 131-amino acid precursor protein known as prepro-hypocretin.[3][4] This precursor undergoes proteolytic cleavage to generate the biologically active hypocretin-1 and hypocretin-2 peptides.

Protein Structure and Processing

Prepro-hypocretin contains a signal peptide at its N-terminus, which directs the protein to the secretory pathway. Subsequent enzymatic processing cleaves the precursor to release hypocretin-1 and hypocretin-2.

| Protein/Peptide | Amino Acid Length | Molecular Weight (Da) | Key Structural Features | Reference |

| Prepro-hypocretin | 131 | 13,363 | Contains a signal peptide and sequences for Hcrt-1 and Hcrt-2. | [4] |

| Hypocretin-1 (Orexin-A) | 33 | 3561.19 | N-terminal pyroglutamyl residue, C-terminal amidation, two intramolecular disulfide bonds (Cys6-Cys12, Cys7-Cys14).[5][6][7][8] | [8] |

| Hypocretin-2 (Orexin-B) | 28 | - | C-terminal amidation, linear peptide.[6] | [6] |

The structure of hypocretin-1 is remarkably conserved across all mammalian species studied to date, highlighting its critical physiological role.[6] The two disulfide bonds in hypocretin-1 are essential for its high-affinity binding to the hypocretin receptor 1 (OX1R).[7]

Hypocretin Signaling Pathways

Hypocretins exert their effects by binding to two G-protein coupled receptors (GPCRs): the hypocretin receptor 1 (OX1R) and the hypocretin receptor 2 (OX2R).[9] These receptors are distributed throughout the brain and are involved in a variety of signaling cascades.[9][10]

Hypocretin-1 binds with high affinity to both OX1R and OX2R.[8] The activation of these receptors primarily initiates signaling through the Gq protein pathway, leading to the activation of phospholipase C (PLC).[9][11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][11] This cascade ultimately results in neuronal depolarization and increased excitability.

While the Gq pathway is predominant, hypocretin receptors can also couple to other G-proteins, such as Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, as well as the activation of other downstream effectors like the MAPK/ERK pathway.[10][11]

OX1R Signaling Pathway Diagram

Caption: Hypocretin-1 signaling through the OX1R, primarily via the Gq/PLC pathway.

OX2R Signaling Pathway Diagram

References

- 1. Modular organization of a hypocretin gene minimal promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hypocretin/orexin system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurons Containing Hypocretin (Orexin) Project to Multiple Neuronal Systems | Journal of Neuroscience [jneurosci.org]

- 4. uniprot.org [uniprot.org]

- 5. Orexin-A - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Evolution of Orexin Neuropeptide System: Structure and Function [frontiersin.org]

- 7. WikiGenes - HCRT - hypocretin (orexin) neuropeptide precursor [wikigenes.org]

- 8. abbiotec.com [abbiotec.com]

- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

The Orexin/Hypocretin System: A Technical Guide to Nomenclature, Discovery, and Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the orexin (B13118510)/hypocretin neuropeptide system at the close of the 20th century marked a significant turning point in our understanding of sleep, arousal, and metabolic regulation. This technical guide provides an in-depth exploration of this pivotal system, addressing the historical context of its dual nomenclature, the methodologies of its discovery, and its complex signaling pathways. Quantitative data on peptide concentrations and receptor binding affinities are presented in structured tables for clear comparison. Detailed experimental protocols for key research techniques are provided, alongside visualizations of signaling cascades and experimental workflows using the DOT language to facilitate a deeper understanding for researchers and professionals in drug development.

Unraveling the Nomenclature: Hypocretin vs. Orexin

The existence of two names for the same neuropeptide system—hypocretin (Hcrt) and orexin (Orx)—is a direct result of its near-simultaneous discovery by two independent research groups in 1998.[1][2] Each group utilized different scientific approaches, leading them to focus on different initial biological functions and, consequently, to assign different names.

-

Hypocretin: The team led by Luis de Lecea and J. Gregor Sutcliffe at The Scripps Research Institute identified a gene specifically expressed in the hypothalamus.[3] They named the resulting peptides "hypocretin" to reflect their hypo thalamic origin and a perceived structural similarity to the incretin family of hormones, like secretin.[2][3]

-

Orexin: Concurrently, a group led by Masashi Yanagisawa and Takeshi Sakurai at the University of Texas Southwestern Medical Center was searching for the endogenous ligands of orphan G-protein coupled receptors.[4] They found that the peptides they isolated stimulated appetite in rats and thus named them "orexin," from the Greek word orexis, meaning "appetite."[4][5]

To reconcile this dual terminology, a consensus has been reached within the scientific community. The International Union of Basic and Clinical Pharmacology (IUPHAR) and other nomenclature committees have put forth guidelines.[6][7] Officially, hypocretin (HCRT) is used to refer to the gene and its transcripts, while orexin (OX) refers to the processed, biologically active peptides.[8] The two peptides are designated as orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their corresponding G-protein coupled receptors are named orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[7][8]

The Peptides and Their Receptors

The HCRT gene, located on chromosome 17q21.2 in humans, encodes a 130-amino acid precursor protein, prepro-hypocretin.[8] This precursor is proteolytically cleaved to produce two mature neuropeptides:

-

Orexin-A (Hypocretin-1): A 33-amino acid peptide with two intramolecular disulfide bonds.[8]

-

Orexin-B (Hypocretin-2): A 28-amino acid linear peptide.[8]

These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs):

-

Orexin Receptor 1 (OX1R): Shows a higher affinity for orexin-A.[5]

-

Orexin Receptor 2 (OX2R): Binds both orexin-A and orexin-B with similar high affinities.[5]

The distinct distribution and binding affinities of these receptors throughout the brain account for the diverse physiological roles of the orexin system.

Quantitative Data

Hypocretin-1/Orexin-A Concentrations in Human Cerebrospinal Fluid (CSF)

The measurement of hypocretin-1 in the CSF has become a crucial diagnostic tool for narcolepsy type 1.

| Condition | Mean Hypocretin-1 Concentration (pg/mL) | Notes | References |

| Healthy Controls | 169 - 376 | Levels are generally stable across age and gender. | [1] |

| Narcolepsy Type 1 | < 100 (often undetectable) | A dramatic decrease is a hallmark of the disease. | [1][9] |

| Other Neurological Disorders | Generally within the control range (117-720) | Low but detectable levels can be seen in some conditions like Guillain-Barré syndrome and head trauma. | [9] |

| Overweight/Obese (non-narcoleptic) | Slightly reduced | An inverse correlation with body weight and fat-free mass has been observed. | [10] |

Receptor Binding Affinities

The binding affinities of orexin-A and orexin-B for their receptors are critical for understanding their biological activity.

| Ligand | Receptor | Affinity (IC50/EC50/Ki) | Species | Assay Type | References |

| Orexin-A | OX1R | IC50: ~20 nM | Human | Competitive Binding Assay | [5] |

| Orexin-B | OX1R | IC50: ~420 nM | Human | Competitive Binding Assay | [5] |

| Orexin-A | OX2R | IC50: ~38 nM | Human | Competitive Binding Assay | [5] |

| Orexin-B | OX2R | IC50: ~36 nM | Human | Competitive Binding Assay | [5] |

| Orexin-A | OX1R | EC50: ~30 nM | Human | Calcium Mobilization | [5] |

| Orexin-B | OX1R | EC50: ~2500 nM | Human | Calcium Mobilization | [11] |

Experimental Protocols

Peptide Synthesis and Purification of Orexin-A

A common method for producing orexin-A for research is Fmoc-based solid-phase peptide synthesis (SPPS).

Principle: The peptide is assembled step-by-step on an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the growing peptide chain is removed, and the next Fmoc-protected amino acid is coupled. This cycle is repeated until the full-length peptide is synthesized.

Methodology:

-

Resin Preparation: A suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide) is swollen in a solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

First Amino Acid Attachment: The C-terminal Fmoc-protected amino acid is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a solution of piperidine (B6355638) in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond.

-

Capping (Optional): Any unreacted amino groups on the resin are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Cycle Repetition: Steps 3 and 4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bond Formation: For orexin-A, the two disulfide bonds are formed through oxidation, for example, using iodine in a solution of acetic acid and water.[12]

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

In Situ Hybridization for Hypocretin (HCRT) mRNA

This technique is used to visualize the location of HCRT mRNA within tissue sections, confirming its specific expression in the lateral hypothalamus.

Principle: A labeled nucleic acid probe, complementary to the HCRT mRNA sequence, is hybridized to the tissue. The probe's label is then detected, revealing the cellular location of the target mRNA.

Methodology:

-

Tissue Preparation: The brain is fixed (e.g., with 4% paraformaldehyde), cryoprotected in a sucrose (B13894) solution, and then frozen. Cryostat sections of the hypothalamus are cut and mounted on slides.

-

Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for HCRT is synthesized by in vitro transcription from a linearized plasmid containing the HCRT cDNA. A sense probe is also prepared as a negative control.

-

Prehybridization: The tissue sections are treated to reduce background signal and to permeabilize the cells.

-

Hybridization: The DIG-labeled probe is diluted in a hybridization buffer and applied to the sections. The slides are incubated overnight at an elevated temperature (e.g., 65°C) to allow the probe to anneal to the target mRNA.

-

Washing: The sections are washed under stringent conditions to remove any non-specifically bound probe.

-

Immunodetection: The sections are incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).

-

Signal Detection: A chromogenic substrate (e.g., NBT/BCIP) is added, which is converted by the enzyme into a colored precipitate, revealing the location of the HCRT mRNA.

-

Imaging: The sections are imaged using a microscope.

Whole-Cell Patch-Clamp Recording of Orexin Neurons

This electrophysiological technique allows for the direct measurement of the electrical properties of orexin neurons and their response to various stimuli.

Principle: A glass micropipette with a very fine tip is brought into contact with the membrane of an orexin neuron. A tight seal is formed, and the membrane patch under the pipette tip is ruptured, allowing for the recording of the entire cell's electrical activity.

Methodology:

-

Slice Preparation: A brain slice containing the lateral hypothalamus is prepared from a rodent. The slice is kept alive in artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Orexin neurons can be identified, for example, in transgenic mice expressing a fluorescent reporter under the control of the HCRT promoter.

-

Pipette Preparation: A glass micropipette is filled with an internal solution that mimics the intracellular environment of the neuron.

-

Seal Formation: The pipette is carefully guided to an orexin neuron, and gentle suction is applied to form a high-resistance "giga-seal" with the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Recording: The neuron's membrane potential and currents are recorded using an amplifier.

-

Current-Clamp Mode: The current injected into the neuron is controlled, and changes in membrane potential (e.g., depolarization in response to orexin-A) are measured.

-

Voltage-Clamp Mode: The membrane potential is held constant, and the currents flowing across the membrane are measured.

-

-

Data Analysis: The recorded electrical signals are analyzed to determine the neuron's firing properties, synaptic inputs, and response to drug application.

Signaling Pathways and Experimental Workflows

Orexin Receptor Signaling

Orexin receptors are coupled to multiple G-proteins, leading to diverse downstream signaling cascades. The primary effect of orexin receptor activation is neuronal excitation.

The activation of Gq leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[14] The increase in intracellular Ca2+ and the activation of other downstream effectors ultimately lead to the opening of non-selective cation channels and the inhibition of K+ channels, resulting in membrane depolarization and increased neuronal excitability.[14]

Caption: Orexin receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

Receptor binding assays are essential for determining the affinity of ligands (like orexins or synthetic drugs) for their receptors.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The elucidation of the hypocretin/orexin system has profoundly impacted neuroscience, particularly in the fields of sleep medicine and metabolism. The dual nomenclature, a reflection of its serendipitous and multifaceted discovery, has given way to a standardized system that facilitates clear communication among researchers. The detailed understanding of its signaling pathways and the development of robust experimental protocols have paved the way for the design of novel therapeutics, such as orexin receptor antagonists for the treatment of insomnia. This technical guide serves as a comprehensive resource for professionals dedicated to furthering our knowledge of this critical neuropeptide system and harnessing its potential for therapeutic intervention.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Orexin-A Depolarizes Dissociated Rat Area Postrema Neurons through Activation of a Nonselective Cationic Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Daily Fluctuation of Orexin Neuron Activity and Wiring: The Challenge of “Chronoconnectivity” [frontiersin.org]

- 4. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward an Understanding of Agonist Binding to Human Orexin-1 and Orexin-2 Receptors with G-Protein-Coupled Receptor Modeling and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the synthesis of orexin A: a novel one-step procedure to obtain peptides with two intramolecular disulphide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orexins/Hypocretins Acting at Gi Protein-Coupled OX2 Receptors Inhibit Cyclic AMP Synthesis in the Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Wakefulness: A Technical Guide to the Mechanism of Action of Hypocretin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypocretin-1, also known as orexin-A, is a neuropeptide central to the regulation of arousal, wakefulness, and motivated behaviors. Its profound influence on the central nervous system has made it a focal point for research into sleep disorders, addiction, and other neurological conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning hypocretin-1's action, from receptor binding and G-protein activation to downstream signaling cascades and cellular responses. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for comparative analysis. Visualizations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this critical neuropeptidergic system.

Introduction

Discovered in 1998, the hypocretin (orexin) system consists of two neuropeptides, hypocretin-1 (orexin-A) and hypocretin-2 (orexin-B), which are produced by a small population of neurons in the lateral hypothalamus.[1] These neurons project widely throughout the brain, innervating key regions involved in sleep-wake regulation, reward, and homeostasis.[2] The loss of these neurons is the primary cause of the sleep disorder narcolepsy with cataplexy, highlighting the critical role of hypocretin signaling in maintaining stable wakefulness.[3] Hypocretin-1 exerts its effects by binding to two G-protein coupled receptors (GPCRs): the hypocretin receptor 1 (OX1R) and the hypocretin receptor 2 (OX2R).[4] This document will focus on the mechanism of action of hypocretin-1, detailing the molecular interactions and cellular consequences of its binding to these receptors.

Hypocretin-1 Receptors and Binding Affinity

Hypocretin-1 binds to both OX1R and OX2R, which are class A rhodopsin-like GPCRs.[5] While hypocretin-1 has a high affinity for both receptors, hypocretin-2 shows a preference for OX2R. The binding affinities of hypocretin-1 are crucial for understanding its physiological potency and for the development of targeted therapeutics.

Table 1: Binding Affinity of Hypocretin-1 for Orexin (B13118510) Receptors

| Receptor | Ligand | Parameter | Value (nM) | Species | Assay | Reference |

| OX1R | Hypocretin-1 (Orexin-A) | IC₅₀ | 20 | Human | Competitive Binding | [1] |

| OX2R | Hypocretin-1 (Orexin-A) | IC₅₀ | 38 | Human | Competitive Binding | [1] |

| OX1R | Hypocretin-1 (Orexin-A) | EC₅₀ (Ca²⁺) | 30 | CHO Cells | Calcium Transients | [1] |

| OX2R | Hypocretin-1 (Orexin-A) | EC₅₀ (Ca²⁺) | Not Specified | CHO Cells | Calcium Transients | [1] |

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. CHO: Chinese Hamster Ovary.

G-Protein Coupling and Downstream Signaling Pathways

Upon binding hypocretin-1, OX1R and OX2R undergo a conformational change that facilitates their coupling to heterotrimeric G-proteins, initiating intracellular signaling cascades. The specific G-proteins activated determine the subsequent cellular response.

OX1R Signaling

The OX1R primarily couples to the Gq/11 family of G-proteins .[1][6] This coupling leads to the activation of phospholipase C (PLC), a key enzyme in phosphoinositide signaling.

The canonical OX1R signaling pathway proceeds as follows:

-

PLC Activation: Activated Gαq stimulates PLCβ.

-

PIP₂ Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

Activated PKC can then phosphorylate a multitude of downstream targets, leading to diverse cellular effects, including the modulation of ion channel activity and gene expression.

OX2R Signaling

The OX2R exhibits more promiscuous G-protein coupling, interacting with Gq/11, Gi/o, and Gs proteins .[6]

-

Gq/11 Coupling: Similar to OX1R, Gq coupling activates the PLC-IP₃-Ca²⁺-PKC pathway.

-

Gi/o Coupling: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Gs Coupling: In some cellular contexts, OX2R can couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.

The specific G-protein engaged by OX2R can be cell-type dependent, leading to a wider range of cellular responses compared to OX1R.

Electrophysiological Effects

A primary physiological consequence of hypocretin-1 action is the depolarization and increased excitability of target neurons.[1] This is achieved through the modulation of various ion channels.

Table 2: Electrophysiological Effects of Hypocretin-1

| Neuronal Population | Effect | Ionic Mechanism | Receptor(s) | EC₅₀ (nM) | Reference |

| Pedunculopontine Tegmental (PPT) Neurons | Depolarization | Decrease in K⁺ conductance, increase in non-selective cationic conductance | OX1R | 66 | [7] |

| Dorsal Raphe Nucleus (DRN) Serotonin Neurons | Inward Current | Not fully elucidated, involves non-selective cation channels | OX1R, OX2R | ~250 | [8] |

| Locus Coeruleus (LC) Neurons | Increased Firing Rate | Not specified | OX1R | - | [9] |

Key mechanisms contributing to neuronal excitation include:

-

Inhibition of K⁺ Channels: Hypocretin-1 can inhibit various potassium channels, reducing the outward flow of potassium and leading to membrane depolarization.

-

Activation of Non-selective Cation Channels: Activation of these channels allows the influx of positive ions (e.g., Na⁺, Ca²⁺), further depolarizing the neuron.

-

Modulation of the Na⁺/Ca²⁺ Exchanger: Hypocretin-1 can activate the Na⁺/Ca²⁺ exchanger, contributing to neuronal excitation.[1]

Regulation of Neurotransmitter Release

Hypocretin-1 modulates the release of several key neurotransmitters involved in arousal and wakefulness, including acetylcholine, norepinephrine, serotonin, and dopamine. This can occur through both direct postsynaptic excitation of neurotransmitter-releasing neurons and presynaptic mechanisms.

Experimental Protocols

Radioligand Binding Assay for Orexin Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for OX1R or OX2R.

Methodology:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing human OX1R or OX2R are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled hypocretin-1 analog (e.g., ¹²⁵I-orexin-A), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[10]

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration in response to hypocretin-1 stimulation.

Methodology:

-

Cell Culture and Dye Loading: Culture cells expressing the orexin receptor of interest on a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing buffer.

-

Baseline Fluorescence Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

-

Compound Addition: Add varying concentrations of hypocretin-1 or a test compound to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.

-

Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two wavelengths. Plot the peak response against the log concentration of the agonist to determine the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the recording of hypocretin-1-induced changes in the membrane potential and currents of a neuron.

Methodology:

-

Slice Preparation: Prepare acute brain slices containing the neurons of interest from a rodent.

-

Recording Setup: Place a brain slice in a recording chamber on the stage of a microscope and continuously perfuse it with artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ and fill it with an intracellular solution.

-

Giga-seal Formation: Under visual guidance, carefully approach a target neuron with the micropipette. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Recording: In current-clamp mode, record the resting membrane potential and any changes in response to the application of hypocretin-1 to the bath. In voltage-clamp mode, hold the membrane potential at a specific voltage and record the currents elicited by hypocretin-1.

-

Data Analysis: Analyze the recorded traces to quantify changes in membrane potential, firing frequency, and current amplitude.

Conclusion

The mechanism of action of hypocretin-1 is a complex and multifaceted process involving specific receptor interactions, diverse G-protein coupling, and a cascade of downstream signaling events that ultimately lead to profound effects on neuronal excitability and neurotransmitter release. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutics targeting the hypocretin system for the treatment of sleep disorders, addiction, and other neurological and psychiatric conditions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working to unravel the complexities of hypocretin-1 signaling and harness its therapeutic potential.

References

- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypocretin (orexin) neuron activity in the rat during sleep and waking behavior (long) | Semel Institute for Neuroscience and Human Behavior [teams.semel.ucla.edu]

- 3. search.library.ucsf.edu [search.library.ucsf.edu]

- 4. pa2online.org [pa2online.org]

- 5. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Electrophysiological effects of orexins/hypocretins on pedunculopontine tegmental neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hypocretins (Orexins) Regulate Serotonin Neurons in the Dorsal Raphe Nucleus by Excitatory Direct and Inhibitory Indirect Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypocretin-1 Modulates Rapid Eye Movement Sleep through Activation of Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hypocretin 1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of ligands for the hypocretin 1 receptor (HCRTR1), also known as the orexin (B13118510) 1 receptor (OX1R). HCRTR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including sleep-wake cycles, feeding behavior, and reward pathways.[1] Understanding the binding affinity of different compounds to this receptor is paramount for the development of novel therapeutics targeting a range of neurological and metabolic disorders.

Core Concepts in HCRTR1 Binding Affinity

The interaction between a ligand and HCRTR1 is quantified by its binding affinity, which describes the strength of the binding. High-affinity ligands bind strongly to the receptor at low concentrations, while low-affinity ligands require higher concentrations to achieve the same level of binding. The key parameters used to express binding affinity are:

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

Kd (Dissociation Constant): The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an intrinsic property of the ligand-receptor interaction.

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. IC50 values are dependent on the experimental conditions, including the concentration of the radioligand used.

Quantitative Binding Affinity Data for HCRTR1 Ligands

The following table summarizes the binding affinities of endogenous and synthetic ligands for the human hypocretin 1 receptor. These values have been compiled from various in vitro studies and provide a comparative view of the potency of these compounds.

| Ligand | Ligand Type | Binding Affinity Parameter | Value (nM) |

| Endogenous Ligands | |||

| Orexin-A (Hypocretin-1) | Agonist | IC50 | 20[2] |

| EC50 (Calcium Flux) | 30[2] | ||

| Orexin-B (Hypocretin-2) | Agonist | IC50 | 420[2] |

| EC50 (Calcium Flux) | 2500[2] | ||

| Selective Antagonists | |||

| SB-334867 | Antagonist | pKi | 7.17 (equivalent to ~67.6 nM)[3] |

| pKB (Calcium Flux) | 7.27 (equivalent to ~53.7 nM)[3] | ||

| Dual Orexin Receptor Antagonists (DORAs) | |||

| Suvorexant | Antagonist | Binding Affinity (S value) | -8.2193 kcal/mol[4] |

| Lemborexant | Antagonist | - | Specific Ki/IC50 values not found in provided search results |

| Daridorexant | Antagonist | - | Specific Ki/IC50 values not found in provided search results |

Note: The binding affinity of DORAs is often presented in the context of their efficacy in clinical trials rather than precise Ki or IC50 values in initial screening assays in the provided search results.

Experimental Protocols for Determining HCRTR1 Binding Affinity

Radioligand binding assays are the gold standard for quantifying the interaction of ligands with HCRTR1.[5][6] These assays utilize a radiolabeled ligand (e.g., [125I]-Orexin A) that binds specifically to the receptor. The affinity of a test compound is determined by its ability to compete with the radioligand for binding to the receptor.

Competition Radioligand Binding Assay Protocol

This protocol outlines the steps for a typical competition binding assay to determine the Ki of a test compound for HCRTR1.

1. Membrane Preparation:

-

Culture cells stably expressing the human HCRTR1 (e.g., CHO-K1 or HEK-293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, 0.05% Tween).[8]

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of the radioligand, typically at or below its Kd value (e.g., 0.1 nM [125I] Orexin A).[9]

-

The cell membrane preparation (e.g., 1-5 µg of protein per well).[8]

-

-

For determining non-specific binding, a high concentration of a known unlabeled ligand (e.g., 1.0 µM SB-334867) is used in separate wells.[9]

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 30-60 minutes at 27-30°C).[7][8]

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Unifilter 96 GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]

4. Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

HCRTR1 Signaling Pathways

Upon agonist binding, HCRTR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. HCRTR1 primarily couples to Gq/11 proteins.[1] This initiates a series of events that ultimately modulate neuronal activity.

The binding of an agonist, such as Orexin-A, to HCRTR1 triggers the dissociation of the G-protein into its αq and βγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC) and other downstream effectors, resulting in a cellular response, such as neuronal depolarization.[2]

Visualizations

HCRTR1 Signaling Pathway

Caption: HCRTR1 signaling cascade upon agonist binding.

Experimental Workflow for Competition Radioligand Binding Assay

Caption: Workflow for determining HCRTR1 binding affinity.

References

- 1. genular.atomic-lab.org [genular.atomic-lab.org]

- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB-334867-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Functions of Hypocretin-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Hypocretin-1 (Hcrt-1), also known as Orexin-A, is a neuropeptide produced in a specific population of neurons within the lateral hypothalamus. These neurons project extensively throughout the central nervous system, establishing the hypocretin system as a critical regulator of numerous physiological processes. Initially identified for its role in appetite, its primary function is now understood to be the stabilization of arousal and wakefulness; a deficiency in this system is the primary cause of narcolepsy type 1. Beyond vigilance, Hcrt-1 plays a pivotal role in modulating reward and motivation, autonomic functions, stress responses, and energy homeostasis. Its interaction with two distinct G-protein coupled receptors, hypocretin receptor 1 (OX1R) and hypocretin receptor 2 (OX2R), allows for diverse and complex downstream signaling. This guide provides a detailed examination of the core physiological functions of Hcrt-1, quantitative data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in neuroscience and drug development.

The Hypocretin System: Peptides and Receptors

The hypocretin system consists of two peptides, Hcrt-1 (Orexin-A) and Hcrt-2 (Orexin-B), which are derived from a common precursor protein, prepro-hypocretin. Hcrt-1 is a 33-amino acid peptide, while Hcrt-2 is a 28-amino acid peptide. They exert their effects by binding to two G-protein coupled receptors, OX1R and OX2R. The binding affinities of the peptides for these receptors differ significantly, which underlies their distinct physiological effects.

-

Hypocretin Receptor 1 (OX1R): Shows a much higher affinity for Hcrt-1 than for Hcrt-2. It is prominently expressed in brain regions such as the locus coeruleus (LC) and dorsal raphe nucleus.

-

Hypocretin Receptor 2 (OX2R): Binds both Hcrt-1 and Hcrt-2 with roughly equal affinity. It is abundantly expressed in the tuberomammillary nucleus (TMN), a key area for histamine-mediated arousal.

Core Physiological Functions of Hypocretin-1

Regulation of Sleep and Wakefulness

The most profound function of the hypocretin system is the regulation of arousal and the stabilization of sleep-wake states. Hypocretin neurons are active during wakefulness and promote arousal by exciting various wake-promoting nuclei in the brainstem and hypothalamus.

-

Mechanism of Action: Hcrt-1 excites key arousal centers, including the noradrenergic locus coeruleus (LC), serotonergic dorsal raphe nucleus (DRN), histaminergic tuberomammillary nucleus (TMN), and cholinergic neurons in the basal forebrain and pedunculopontine tegmental nucleus (PPT). This widespread excitation maintains a consolidated period of wakefulness and prevents inappropriate transitions into sleep.

-

Clinical Relevance (Narcolepsy): The loss of hypocretin-producing neurons leads to narcolepsy, a disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone). Cerebrospinal fluid (CSF) levels of Hcrt-1 are dramatically reduced or undetectable in most patients with narcolepsy type 1.

Reward, Motivation, and Addiction

The hypocretin system is deeply integrated with the brain's reward circuitry, particularly the mesolimbic dopamine (B1211576) pathway.

-

Mechanism of Action: Hypocretin neurons project from the lateral hypothalamus (LH) to key reward areas, including the ventral tegmental area (VTA). Hcrt-1 excites VTA dopamine neurons, which is a critical mechanism for modulating reward processing and motivated behaviors. This system is implicated in driving the motivation for natural rewards like food and in the reinforcing properties of drugs of abuse.

-

Role in Addiction: Hcrt-1 signaling is crucial for the reinstatement of drug-seeking behaviors for substances like cocaine, opioids, and ethanol. Antagonism of OX1R has been shown to block conditioned place preference (CPP) for morphine and amphetamine, suggesting its potential as a therapeutic target for addiction.

Autonomic Nervous System Regulation

Hcrt-1 plays a significant role in modulating the autonomic nervous system, influencing cardiovascular function, thermoregulation, and stress responses.

-

Cardiovascular Effects: Central administration of Hcrt-1 increases mean arterial pressure and heart rate, indicating a stimulatory effect on the sympathetic nervous system. Orexin-deficient mice, conversely, exhibit lower blood pressure. These effects are mediated through projections to autonomic centers in the brainstem and hypothalamus.

-

Stress and "Fight-or-Flight": The hypocretin system is activated by stressful stimuli and helps orchestrate the physiological and behavioral responses to stress, often described as the "fight-or-flight" response. OX1R antagonism can block the stress-induced release of ACTH, a key hormone in the stress axis.

Appetite and Metabolism

Although named "orexin" from the Greek word for appetite, the role of Hcrt-1 in feeding is complex and integrated with the animal's arousal state.

-

Mechanism of Action: Hcrt-1 administration can stimulate food intake. The system integrates metabolic cues, such as levels of glucose, leptin, and ghrelin, to link the body's energy status with arousal and food-seeking behavior. For example, fasting increases the expression of prepro-orexin mRNA.

-

Energy Expenditure: Beyond intake, Hcrt-1 also influences energy expenditure. It can increase the basal metabolic rate and is involved in regulating thermogenesis in brown adipose tissue.

Quantitative Data Summary

Quantitative data from various studies are crucial for understanding the potency and effects of Hypocretin-1.

Table 1: Hypocretin Receptor Binding & Activation

| Ligand | Receptor | Binding Affinity (Ki) | Activation (EC50) | Species | Reference |

|---|---|---|---|---|---|

| Hcrt-1 (Orexin-A) | OX1R | High Affinity | ~250 nM (on DRN neurons) | Rat | |

| Hcrt-1 (Orexin-A) | OX2R | Equal Affinity | - | Human | |

| Hcrt-2 (Orexin-B) | OX1R | Low Affinity | - | Human | |

| Hcrt-2 (Orexin-B) | OX2R | Equal Affinity | - | Human |

| SB-334867 (Antagonist) | OX1R | 1 µM (blocking conc.) | - | Rat | |

Table 2: Physiological Effects of Hcrt-1 Administration

| Parameter | Method | Effect | Species | Reference |

|---|---|---|---|---|

| Wakefulness | ICV Injection | Potent increase in duration | Rat | |

| Food Intake | ICV Injection | Increased | Rat | |

| Mean Arterial Pressure | ICV Injection | Increased | Rat | |

| Heart Rate | ICV Injection | Increased | Rat | |

| ACTH Secretion | Central Admin. | Stimulated | Rat | |

| CSF Concentration | Normal Wakefulness | High | Cat |

| CSF Concentration | Narcolepsy Type 1 | ≤110 pg/mL (Deficiency Cutoff) | Human | |

Experimental Protocols

The physiological functions of Hcrt-1 have been elucidated through a variety of sophisticated experimental techniques.

In Vitro Electrophysiology (Whole-Cell Recording)

This technique is used to measure the direct effects of Hcrt-1 on neuronal excitability.

-

Objective: To determine if Hcrt-1 directly excites or inhibits specific neuron populations (e.g., VTA dopamine neurons or DRN serotonin (B10506) neurons).

-

Methodology:

-

Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A vibratome is used to cut thin (e.g., 250-300 µm) coronal slices of the brain region of interest (e.g., hypothalamus, VTA).

-

Recording: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at physiological temperature. A glass micropipette filled with an internal solution is carefully guided to a target neuron.

-

Data Acquisition: Using a patch-clamp amplifier, a high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the "whole-cell" configuration, allowing control and measurement of the cell's membrane potential and currents.

-

Pharmacology: Hcrt-1 (Orexin-A) is applied to the slice via the perfusion bath at known concentrations. Changes in membrane potential, firing rate, and ionic currents are recorded. Receptor antagonists (e.g., SB-334867 for OX1R) can be co-applied to determine which receptor mediates the effect.

-

-

Typical Finding: Application of Hcrt-1 causes a significant and reversible depolarization of the neuron's resting membrane potential, often leading to an increase in action potential firing.

In Vivo Microdialysis

This protocol measures the concentration of neurotransmitters, including Hcrt-1, in the extracellular space of the brain of a living, behaving animal.

-

Objective: To correlate the release of Hcrt-1 in specific brain regions with the animal's behavioral state (e.g., sleep, wakefulness, feeding).

-

Methodology:

-

Probe Implantation: A stereotaxic surgical procedure is performed on an anesthetized animal to implant a microdialysis guide cannula targeting a specific brain region, such as the basal forebrain.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Experiment: A microdialysis probe is inserted through the guide cannula. The probe is perfused at a slow, constant rate with aCSF. Molecules in the extracellular fluid diffuse across the probe's semipermeable membrane into the outgoing perfusate (dialysate).

-

Sample Collection & Analysis: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes). The concentration of Hcrt-1 in the samples is then quantified using a highly sensitive technique, such as a radioimmunoassay (RIA).

-

-

Typical Finding: Hcrt-1 levels in the basal forebrain are significantly higher during periods of active wakefulness compared to non-REM sleep.

Optogenetics

Optogenetics allows for the precise temporal control of hypocretin neuron activity using light.

-

Objective: To establish a causal link between the activity of hypocretin neurons and specific behaviors, such as sleep-to-wake transitions.

-

Methodology:

-

Viral Vector Injection: A virus carrying the gene for a light-sensitive ion channel (e.g., Channelrhodopsin-2, ChR2, which is an excitatory channel) is injected into the lateral hypothalamus of an animal. The virus is engineered to only express ChR2 in hypocretin neurons by using a specific promoter.

-

Optic Fiber Implantation: An optic fiber is implanted surgically with its tip positioned just above the injection site.

-

Behavioral Testing: The animal is connected to a laser via the optic fiber. When the laser is turned on, blue light activates ChR2, causing the hypocretin neurons to fire action potentials.

-

Data Recording: The animal's behavior (e.g., sleep/wake state via EEG/EMG recordings) is monitored simultaneously.

-

-

Typical Finding: Optogenetic activation of hypocretin neurons reliably and rapidly induces transitions from sleep to wakefulness.

Signaling Pathways and Visualizations

Hcrt-1 binding to OX1R and OX2R initiates complex intracellular signaling cascades. Both receptors couple to multiple G-protein subtypes, primarily Gq/11, but also Gi/o and Gs, leading to diverse cellular responses.

Primary Gq-Coupled Pathway

The most well-characterized pathway involves Gq protein activation.

-

Activation: Hcrt-1 binds to OX1R or OX2R.

-

Gq Protein: The receptor activates the Gαq subunit of the associated G-protein.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

PKC Activation: DAG and the increased intracellular Ca2+ activate Protein Kinase C (PKC).

-

Cellular Effects: These signaling events lead to neuronal depolarization and increased excitability, often through the modulation of ion channels.

The Role of Hypocretin-1 in the Pathophysiology of Narcolepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Narcolepsy Type 1 is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy. Its pathophysiology is now understood to be intrinsically linked to a deficiency in the neuropeptide hypocretin-1 (also known as orexin-A). This technical guide provides an in-depth exploration of the core role of hypocretin-1 in narcolepsy, detailing the underlying signaling pathways, the autoimmune-mediated destruction of hypocretin-producing neurons, and the key experimental evidence that has solidified this connection. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this debilitating condition.

The Hypocretin System: An Overview

The hypocretin system consists of two neuropeptides, hypocretin-1 and hypocretin-2 (orexin-A and orexin-B), which are derived from a common precursor protein, preprohypocretin.[1] These peptides are exclusively produced by a small population of neurons located in the lateral, posterior, and perifornical hypothalamus.[1] From this central location, hypocretin neurons project widely throughout the central nervous system, with dense excitatory projections to key monoaminergic centers that regulate wakefulness, including the noradrenergic locus coeruleus, histaminergic tuberomammillary nucleus, serotoninergic raphe nucleus, and dopaminergic ventral tegmental area.[1]

The hypocretins exert their effects by binding to two G-protein coupled receptors: the hypocretin receptor 1 (Hcrtr1 or OX1R) and the hypocretin receptor 2 (Hcrtr2 or OX2R).[2] Hcrtr1 has a significantly higher affinity for hypocretin-1, while Hcrtr2 binds both hypocretin-1 and hypocretin-2 with similar affinity.[2] The activation of these receptors leads to the excitation of postsynaptic neurons, promoting and stabilizing wakefulness.[3]

Pathophysiology of Narcolepsy: The Central Role of Hypocretin-1 Deficiency

The discovery of the hypocretin system's role in narcolepsy was a landmark breakthrough in sleep medicine. It is now firmly established that Narcolepsy Type 1 is caused by a profound and selective loss of hypocretin-producing neurons in the hypothalamus.[3][4] This neuronal loss leads to a significant deficiency of hypocretin-1 in the brain and cerebrospinal fluid (CSF).[3][5]

The primary functions of the hypocretin system that are disrupted in narcolepsy include:

-

Maintenance of Wakefulness: The hypocretin system is crucial for sustaining long periods of wakefulness, particularly in the face of moderate sleep pressure.[6][7]

-

Inhibition of REM Sleep: Hypocretins play a role in preventing the inappropriate intrusion of REM sleep phenomena, such as cataplexy, sleep paralysis, and hypnagogic hallucinations, into wakefulness.[6][7]

-

Stabilization of Sleep-Wake States: The hypocretin system acts as a key regulator of the "flip-flop" switch between sleep and wake states, ensuring smooth and consolidated transitions.[8]

The loss of hypocretin neurons destabilizes this switch, leading to the characteristic symptoms of narcolepsy: fragmented wakefulness during the day and fragmented sleep at night.[8][9]

The Autoimmune Hypothesis

Compelling evidence suggests that the destruction of hypocretin neurons in narcolepsy is an autoimmune process.[4][10] This hypothesis is supported by several key findings:

-

Strong HLA Association: Narcolepsy is strongly associated with the human leukocyte antigen (HLA) haplotype DQB1*06:02.[4][11] This genetic marker is found in approximately 95% of patients with narcolepsy and cataplexy, compared to 20-30% of the general population.[11] HLA molecules are critical for presenting antigens to T cells, and specific HLA types are linked to a variety of autoimmune disorders.[4]

-

T-Cell Involvement: Studies have identified polymorphisms in the T-cell receptor alpha locus as a genetic risk factor for narcolepsy, further implicating T-cell mediated autoimmunity.[4]

-

Environmental Triggers: Infections, particularly with influenza A (H1N1) and Streptococcus pyogenes, have been identified as potential environmental triggers for the onset of narcolepsy.[10][12] The "molecular mimicry" hypothesis suggests that the immune response to these pathogens may cross-react with a self-antigen present in hypocretin neurons, leading to their destruction.[4]

Quantitative Data: CSF Hypocretin-1 Levels

The measurement of hypocretin-1 in the cerebrospinal fluid (CSF) is a highly specific and sensitive biomarker for the diagnosis of Narcolepsy Type 1.[13][14]

| Patient Group | CSF Hypocretin-1 Level (pg/mL) | Reference(s) |

| Healthy Controls | > 200 (typically 224-653) | [15][16][17] |

| Narcolepsy Type 1 | ≤ 110 (often undetectable) | [15][16][18][19] |

| Intermediate Levels | 111 - 200 | [15][16][20] |

Note: Intermediate levels may be observed in other neurological conditions and require careful clinical correlation.[16][20]

Key Experimental Protocols

Measurement of CSF Hypocretin-1 by Radioimmunoassay (RIA)

The gold standard for quantifying CSF hypocretin-1 levels is the radioimmunoassay (RIA).[14][21]

Principle: The RIA is a competitive binding assay. A known quantity of radioactively labeled hypocretin-1 (typically with Iodine-125) competes with the unlabeled hypocretin-1 present in the patient's CSF sample for a limited number of binding sites on a specific anti-hypocretin-1 antibody.[14] The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled hypocretin-1 in the sample.

Detailed Methodology:

-

Sample Collection: Cerebrospinal fluid is collected via lumbar puncture in polypropylene (B1209903) tubes.[21] The sample is immediately centrifuged and frozen for storage until analysis.[22]

-

Sample Preparation: For some protocols, hypocretin-1 is extracted from the CSF using a reversed-phase C18 column to concentrate the peptide and remove interfering substances.[22]

-

Assay Procedure (using a commercial kit, e.g., Phoenix Pharmaceuticals):

-

A standard curve is prepared using known concentrations of unlabeled hypocretin-1.

-

CSF samples, standards, and controls are incubated with the anti-hypocretin-1 antibody and a fixed amount of 125I-labeled hypocretin-1.

-

After incubation, a secondary antibody is added to precipitate the primary antibody-antigen complexes.

-

The mixture is centrifuged, and the supernatant containing unbound hypocretin-1 is discarded.

-

The radioactivity of the pellet (containing the bound fraction) is measured using a gamma counter.

-

-

Data Analysis: The concentration of hypocretin-1 in the CSF samples is determined by comparing the radioactivity measurements to the standard curve. Results are typically reported in picograms per milliliter (pg/mL).

-

Quality Control: To ensure accuracy and minimize inter-assay variability, results are often harmonized using a standard reference sample, such as the one provided by Stanford University.[14][23] The lower limit of quantification (LLOQ) for this assay has been determined to be around 27.9 pg/mL.[14][24]

Animal Models of Narcolepsy

Animal models have been instrumental in elucidating the role of the hypocretin system in narcolepsy.[25][26][27][28]

| Model | Methodology | Key Findings | Reference(s) |

| Canine Narcolepsy | Positional cloning in a naturally occurring narcoleptic dog colony. | Identified a mutation in the hypocretin receptor 2 (Hcrtr2) gene as the cause of narcolepsy. | [26][27] |

| Prepro-orexin Knockout Mice | Genetic engineering to delete the gene encoding the hypocretin precursor protein. | These mice exhibit a phenotype strongly resembling human narcolepsy, including cataplexy-like episodes. | [26][27] |

| Orexin (B13118510)/Ataxin-3 Transgenic Mice | Expression of a toxic protein (ataxin-3) specifically in hypocretin neurons, leading to their progressive ablation. | Confirmed that the loss of hypocretin neurons, not just the peptides, causes narcolepsy symptoms. | [26] |

| Conditional Ablation Models (e.g., DTA mice) | Use of the Tet-off system to express diphtheria toxin A (DTA) in hypocretin neurons in a time-controlled manner (e.g., post-puberty). | Allows for the study of disease progression and network reorganization following hypocretin neuron loss, more closely mimicking the human condition. | [29] |

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Hypocretin-1 signaling pathway promoting wakefulness.

Caption: Diagnostic workflow for Narcolepsy Type 1.

References

- 1. The role of hypocretins (orexins) in sleep regulation and narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. The neurobiological basis of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Autoimmune Basis of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Narcolepsy and the hypocretins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Hypocretin (Orexin) in Narcolepsy and How It Affects Sleep | MyNarcolepsyTeam [mynarcolepsyteam.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Autoimmunity in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]